molecular formula C11H6ClFN2O2 B8417688 4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid

4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid

Cat. No.: B8417688
M. Wt: 252.63 g/mol
InChI Key: OUHOADGJQWZRDE-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a benzoic acid moiety attached to a pyrimidine ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoropyrimidine and benzoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) may be used.

    Reaction Steps: The reaction involves the coupling of 2-chloro-5-fluoropyrimidine with benzoic acid through a nucleophilic substitution reaction. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its functional groups. For example, the benzoic acid moiety can be reduced to a benzyl alcohol derivative.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and ligands in the presence of bases like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chloro-5-fluoropyrimidin-4-yl)amino)ethanol
  • TERT-BUTYL N-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)AMINO]PHENYL}CARBAMATE

Uniqueness

4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a pyrimidine ring with chlorine and fluorine substitutions This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C11H6ClFN2O2

Molecular Weight

252.63 g/mol

IUPAC Name

4-(2-chloro-5-fluoropyrimidin-4-yl)benzoic acid

InChI

InChI=1S/C11H6ClFN2O2/c12-11-14-5-8(13)9(15-11)6-1-3-7(4-2-6)10(16)17/h1-5H,(H,16,17)

InChI Key

OUHOADGJQWZRDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2F)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,4-Dichloro-5-fluoropyrimidine (0.50 g, 3.0 mmol) and 4-carboxyphenyl boronic acid (0.5 g, 3.0 mmol) were dissolved in dimethoxyethane (20 mL) in a screw cap test tube and 6 mL 2M Na2CO3 was added followed by 80 mg (0.069 mmol) tetrakis(triphenylphosphine)palladium. Argon was bubbled through the reaction mixture for 5 minutes and then the reaction mixture was heated to 85° C. overnight. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated to a solid, which was purified by chromatography on silica (MeOH 5%/CH2Cl2) to give 0.22 g (0.87 mmol, 29% yield) of 4-(2-chloro-5-fluoropyrimidin-4-yl)-benzoic acid as a white solid. 1H NMR 500 MHz (MeOH-d4): 8.85 (m, 1H), 8.20 (m, 4H).
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